molecular formula C18H17N3O2 B2682148 N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide CAS No. 1448051-19-1

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide

Cat. No.: B2682148
CAS No.: 1448051-19-1
M. Wt: 307.353
InChI Key: VVKWQXLDBFIVCW-UHFFFAOYSA-N
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Description

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide typically involves the condensation of 3-hydroxyquinoxaline with an appropriate phenyl isobutyramide derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione derivatives from oxidation, dihydroquinoxaline derivatives from reduction, and various substituted quinoxaline derivatives from nucleophilic substitution .

Mechanism of Action

The mechanism of action of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide involves its interaction with various molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells and leading to cell death. Additionally, the compound may inhibit key enzymes involved in microbial and viral replication, contributing to its antimicrobial and antiviral activities .

Properties

IUPAC Name

2-methyl-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11(2)17(22)19-13-7-5-6-12(10-13)16-18(23)21-15-9-4-3-8-14(15)20-16/h3-11H,1-2H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKWQXLDBFIVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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